Cas no 103477-58-3 (1,3-Dioxolane, 2-(2-bromo-4,5-dimethoxyphenyl)-)

1,3-Dioxolane, 2-(2-bromo-4,5-dimethoxyphenyl)- is a brominated dimethoxyphenyl-substituted dioxolane derivative, primarily utilized as an intermediate in organic synthesis. Its key advantages include its stability under standard conditions and its reactivity as a versatile building block for constructing complex heterocyclic and aromatic frameworks. The presence of both bromine and methoxy functional groups enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise modifications in pharmaceutical and agrochemical applications. The dioxolane ring further contributes to its solubility in common organic solvents, facilitating handling in synthetic workflows. This compound is particularly valued for its role in developing bioactive molecules and fine chemicals.
1,3-Dioxolane, 2-(2-bromo-4,5-dimethoxyphenyl)- structure
103477-58-3 structure
Product Name:1,3-Dioxolane, 2-(2-bromo-4,5-dimethoxyphenyl)-
CAS No:103477-58-3
MF:C11H13BrO4
MW:289.122523069382
CID:1137065
PubChem ID:13735692
Update Time:2025-10-28

1,3-Dioxolane, 2-(2-bromo-4,5-dimethoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dioxolane, 2-(2-bromo-4,5-dimethoxyphenyl)-
    • 2-(2-bromo-4,5-dimethoxyphenyl)-1,3-dioxolane
    • UUHANZROYPDHAB-UHFFFAOYSA-N
    • F97181
    • SCHEMBL515378
    • DTXSID80547983
    • MFCD06208904
    • 103477-58-3
    • Inchi: 1S/C11H13BrO4/c1-13-9-5-7(11-15-3-4-16-11)8(12)6-10(9)14-2/h5-6,11H,3-4H2,1-2H3
    • InChI Key: UUHANZROYPDHAB-UHFFFAOYSA-N
    • SMILES: COC1C(OC)=CC(C2OCCO2)=C(Br)C=1

Computed Properties

  • Exact Mass: 287.99969
  • Monoisotopic Mass: 287.99972g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 36.9Ų

Experimental Properties

  • PSA: 36.92

1,3-Dioxolane, 2-(2-bromo-4,5-dimethoxyphenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB591602-250mg
2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane; .
103477-58-3
250mg
€322.70 2024-07-24
abcr
AB591602-1g
2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane; .
103477-58-3
1g
€593.50 2024-07-24
abcr
AB591602-5g
2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane; .
103477-58-3
5g
€1981.20 2024-07-24

1,3-Dioxolane, 2-(2-bromo-4,5-dimethoxyphenyl)- Suppliers

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(CAS:103477-58-3)1,3-Dioxolane, 2-(2-bromo-4,5-dimethoxyphenyl)-
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Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:50
Price ($):1410
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Additional information on 1,3-Dioxolane, 2-(2-bromo-4,5-dimethoxyphenyl)-

1,3-Dioxolane, 2-(2-bromo-4,5-dimethoxyphenyl)- (CAS No. 103477-58-3)

The compound 1,3-Dioxolane, 2-(2-bromo-4,5-dimethoxyphenyl)- (CAS No. 103477-58-3) is a highly specialized organic compound with a unique chemical structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its dioxolane ring system, which is fused with a brominated aromatic ring substituted with methoxy groups. The combination of these functional groups imparts distinctive chemical properties and biological activities, making it a valuable molecule for research and potential applications in drug development.

Recent studies have highlighted the importance of dioxolane-containing compounds in medicinal chemistry due to their ability to modulate various biological pathways. The bromo group in the aromatic ring serves as an electron-withdrawing substituent, which can influence the electronic properties of the molecule and enhance its reactivity in certain reactions. Additionally, the methoxy groups at positions 4 and 5 of the aromatic ring contribute to the molecule's solubility and stability, making it suitable for use in diverse chemical environments.

The synthesis of 1,3-Dioxolane, 2-(2-bromo-4,5-dimethoxyphenyl)- involves a multi-step process that typically begins with the preparation of the aromatic precursor. The introduction of the bromine atom and methoxy groups is followed by cyclization to form the dioxolane ring. This process requires precise control over reaction conditions to ensure high yields and purity of the final product. Researchers have explored various synthetic strategies, including Suzuki coupling and other cross-coupling reactions, to optimize the synthesis of this compound.

In terms of biological activity, 1,3-Dioxolane, 2-(2-bromo-4,5-dimethoxyphenyl)- has shown promise as a potential lead compound in drug discovery programs targeting specific diseases. For instance, recent studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, suggesting its potential application in anti-inflammatory therapies. Furthermore, its unique structure allows for further functionalization to enhance its pharmacokinetic properties and improve bioavailability.

The structural versatility of this compound also makes it an attractive candidate for materials science applications. The dioxolane ring can serve as a building block for constructing more complex molecular architectures with tailored physical properties. For example, researchers have investigated its use in polymer synthesis and as a component in advanced materials with specific mechanical or electronic characteristics.

From an environmental standpoint, understanding the degradation pathways and ecological impact of 1,3-Dioxolane, 2-(2-bromo-4,5-dimethoxyphenyl)- is crucial for ensuring sustainable practices in its production and use. Recent eco-toxicological studies have provided insights into its biodegradability and potential risks to aquatic ecosystems. These findings underscore the importance of responsible handling and disposal of this compound to minimize its environmental footprint.

In conclusion, 103477-58-3, or 1,3-Dioxolane, 2-(2-bromo-4,5-dimethoxyphenyl)-, represents a significant advancement in organic chemistry with multifaceted applications across various scientific domains. Its unique structure and functional groups continue to inspire innovative research directions aimed at unlocking its full potential in medicine and materials science.

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Amadis Chemical Company Limited
(CAS:103477-58-3)1,3-Dioxolane, 2-(2-bromo-4,5-dimethoxyphenyl)-
A1222471
Purity:99%
Quantity:1g
Price ($):1410
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